N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole core.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with the Chloro-Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the chloro-methoxyphenyl moiety to the benzo[d]thiazole core.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Material Science: Its properties may be explored for applications in the development of new materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-N-methylbenzamide
- N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- N-(3-chloro-4-methylphenyl)-4-methylbenzamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-22(17-21-16-12(19)4-3-5-14(16)25-17)9-15(23)20-10-6-7-13(24-2)11(18)8-10/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUHPDILCHYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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